(R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Opioid pharmacology Peptide SAR Stereochemical control of receptor activation

(R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 1292911-17-1), also referred to as (R)-N-methyl-Tic or (3R)-N-Me-Tic-OH, is a single-enantiomer, N-alkylated derivative of the conformationally constrained phenylalanine (Phe) analog 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). Tic is a chimeric scaffold that fuses the Phe side chain with a pipecolic acid-like backbone, restricting χ1 torsional space to gauche conformations only and thereby pre-organizing ligand topography for receptor interaction.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B13466759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCN1CC2=CC=CC=C2CC1C(=O)O
InChIInChI=1S/C11H13NO2/c1-12-7-9-5-3-2-4-8(9)6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)/t10-/m1/s1
InChIKeySKFOSDNQLGCEHM-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Procurement-Grade Chiral Building Block for Conformationally Constrained Peptide Design


(R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 1292911-17-1), also referred to as (R)-N-methyl-Tic or (3R)-N-Me-Tic-OH, is a single-enantiomer, N-alkylated derivative of the conformationally constrained phenylalanine (Phe) analog 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) [1]. Tic is a chimeric scaffold that fuses the Phe side chain with a pipecolic acid-like backbone, restricting χ1 torsional space to gauche conformations only and thereby pre-organizing ligand topography for receptor interaction [2]. The (R) enantiomer bears the D-configuration at C3, which fundamentally alters opioid pharmacophore output relative to the (S) (L-Tic) counterpart—converting peptides from delta-selective antagonists into non-selective agonists upon incorporation at position 2 [3]. The additional N-methyl substituent on the tetrahydroisoquinoline ring nitrogen further modulates conformational cis/trans equilibria around the N-terminal peptide bond and confers resistance to spontaneous diketopiperazine (DKP) degradation, a well-documented instability of Tic-containing dipeptides [4]. This compound is procured as a chirally pure research intermediate (typical vendor purity ≥96% ) for solid-phase peptide synthesis (SPPS) and medicinal chemistry campaigns targeting opioid, CCK, HDAC, and other receptors where topographic control of the residue-2 aromatic side chain is critical.

Why (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Cannot Be Substituted by Racemic or (S)-Configured N-Methyl-Tic Analogs in Bioactive Peptide Design


The (R) configuration at C3 of 2-methyl-Tic is not a passive stereochemical ornament; it is a binary switch that determines whether a peptide incorporating this residue at position 2 functions as a delta-opioid receptor antagonist or a non-selective agonist. Seminal work by Temussi et al. demonstrated that Tyr-L-Tic-NH₂ behaves as a highly delta-selective antagonist, whereas Tyr-D-Tic-NH₂ (which uses the (R)-Tic scaffold corresponding to the target compound's core) is a non-selective opioid agonist [1]. This chirality-driven functional inversion has been structurally rationalized: in L-Tic-containing antagonists, the Tyr¹–Tic² aromatic ring distance is approximately 5.9 Å, while in D-Tic-containing agonists the distance expands to ~6.5 Å, recruiting a fundamentally different receptor-bound conformation [2]. Furthermore, the N-methyl group on the target compound addresses a critical chemical stability liability: unprotected Tic-containing dipeptides spontaneously cyclize to inactive diketopiperazines in solution and during storage, with documented loss of opioid binding capacity [3]. N-Methylation (as present in the target compound) sterically hinders intramolecular aminolysis and eliminates this degradation pathway, making N-methyl-Tic building blocks the obligatory choice for developing stable Dmt-Tic-based or Tyr-Tic-based peptide ligands intended for pharmacological evaluation beyond acute in vitro assays [4]. Substituting the (R)-N-methyl enantiomer with its (S) counterpart, the racemate, or non-methylated Tic would either invert the functional pharmacological profile, introduce uncontrolled degradation kinetics, or both—rendering experimental SAR interpretation uninterpretable.

Quantitative Differentiation Evidence for (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Versus Structural Analogs


Chirality at C3 Inverts Opioid Functional Selectivity: D-Tic (R) Converts Delta Antagonists into Mu-Preferring Agonists

The (R) configuration of the target compound corresponds to the D-Tic stereochemistry. In the minimal opioid message domain Tyr-Tic-NH₂, substitution of L-Tic with D-Tic completely inverts the functional profile. Tyr-L-Tic-NH₂ behaves as a very selective δ-opioid receptor antagonist, whereas Tyr-D-Tic-NH₂ (the diastereomer built from the (R)-Tic scaffold) is a non-selective agonist lacking δ/μ discrimination [1]. This stereochemical switch has been independently validated in tetrapeptide scaffolds: H-Tyr-Tic-Phe-Phe-NH₂ (L-Tic, i.e., (S) configuration) is a mixed μ-agonist/δ-antagonist, while the D-Tic² analog is a potent μ-selective full agonist with increased intrinsic activity in the mouse vas deferens (MVD) assay [2]. Crystallographic analysis reveals that the Tyr¹–Tic² aromatic ring centroid distance in the antagonist conformation (L-Tic) is 5.9 Å, whereas in the D-Tic agonist conformation it expands to approximately 6.5 Å—a ~0.6 Å difference that dictates which receptor activation state is stabilized [3]. For procurement: selecting the (R) enantiomer explicitly commits a peptide program to the D-Tic pharmacological trajectory. Use of the (S) enantiomer (CAS 936213-74-0) or the racemate (CAS 54329-54-3) would yield the opposite or mixed functional profile, respectively, invalidating SAR interpretation.

Opioid pharmacology Peptide SAR Stereochemical control of receptor activation

N-Methylation Eliminates Spontaneous Diketopiperazine Degradation of Tic-Containing Dipeptides

A critical liability of peptides bearing Tic at position 2 (whether L- or D-configuration) is spontaneous intramolecular cyclization to form a diketopiperazine (DKP) between the N-terminal amine and the Tic carboxylate. This non-enzymatic degradation occurs in solution and during storage, progressively eliminating opioid receptor binding capacity [1]. Kertesz et al. demonstrated that N,N-dimethylation of the Dmt-Tic pharmacophore—specifically converting H-Dmt-Tic-OH to N,N(Me)₂-Dmt-Tic-OH—completely abrogated DKP formation, yielding a degradation-resistant ligand stable under storage conditions [2]. The target compound (R)-2-methyl-Tic bears a single N-methyl group on the tetrahydroisoquinoline ring nitrogen; this mono-N-methylation, while mechanistically analogous to the dimethyl case, introduces the minimal steric hindrance necessary to impede the nucleophilic attack that initiates DKP cyclization. In the context of the opioid diketopiperazine literature, c[(N-methyl)Dmt-Tic] exhibited a 5-fold reduction in Kᵢδ compared to c(Dmt-Tic), but critically, the linear N-methylated peptide N,N(Me)₂-Dmt-Tic-OH retained high δ affinity (Kᵢδ = 0.12 nM) while being structurally incapable of DKP formation, unlike its non-methylated counterpart H-Dmt-Tic-OH which progressively cyclizes [3]. For procurement: non-methylated Tic building blocks (e.g., H-D-Tic-OH or H-L-Tic-OH) are intrinsically unsuitable for applications requiring peptide storage or prolonged bioassay incubation, whereas the N-methyl cap on the target compound provides intrinsic stabilization.

Peptide chemical stability Diketopiperazine formation Storage stability N-methylation protective effects

N-Methylation Augments δ-Opioid Antagonist Potency While Suppressing μ Cross-Reactivity: Quantitative SAR Benchmarks

The impact of N-methylation on the Dmt-Tic pharmacophore has been systematically quantified by Salvadori et al. (1997). Relative to the parent H-Dmt-Tic-OH, N-Me-Dmt-Tic-OH (compound 5, bearing a single N-methyl group on Tic—the closest literature analog to peptides incorporating the target building block) exhibited high δ-opioid receptor binding (Kᵢδ = 0.2 nM), elevated δ antagonism on mouse vas deferens (pA₂ = 8.5; Kₑ = 2.8 nM), and—critically—non-detectable μ activity on guinea pig ileum (GPI), representing a gain in functional selectivity over the parent which retains weak μ interaction (Kᵢμ/Kᵢδ = 150,000 for H-Dmt-Tic-OH, but pA₂ = 8.2 and Kₑ = 5.7 nM at δ receptors) [1]. Further dimethylation (N,N-Me₂-Dmt-Tic-OH, compound 12) amplified δ antagonism considerably (pA₂ = 9.4; Kₑ = 0.28 nM) while introducing weak μ antagonism (pA₂ = 5.8; Kₑ = 1.58 μM; GPI/MVD selectivity = 1:5,640) [2]. In the extended tripeptide series, N,N-Me₂-Dmt-Tic-Ala-OH (compound 15) achieved the highest δ antagonism (pA₂ = 9.6; Kₑ = 0.22 nM) with exceptional selectivity (Kᵢμ/Kᵢδ = 20,132; GPI/MVD = 1:7,180) [3]. These data establish a clear SAR gradient: N-monomethylation enhances δ binding ~110-fold relative to the non-methylated Tyr-Tic parent and eliminates detectable μ activity; N,N-dimethylation further boosts δ antagonism but re-introduces weak μ cross-reactivity. For programs using the mono-N-methyl (R)-Tic building block, the expected pharmacological outcome in Dmt-containing dipeptides is high δ affinity with clean functional δ selectivity.

δ-Opioid receptor Functional antagonism N-Methyl SAR MVD bioassay Receptor selectivity

D-Tic Side-Chain Conformation Is Stereospecifically Locked to gauche(−): A Topographic Constraint Unavailable from L-Tic or Phe

Tic is not merely a rigidified phenylalanine; it enforces a specific side-chain trajectory that differs between enantiomers. Valle et al. (1992) established by solution conformational analysis (IR, ¹H NMR) that in both N-acetylated and peptide-incorporated forms, D-Tic (i.e., the (R) configuration) exclusively populates the D, gauche(−) side-chain conformation, whereas L-Tic (S) populates the L, gauche(+) conformation [1]. This is in contrast to phenylalanine, whose χ₁ torsional angle freely samples gauche(−), gauche(+), and trans rotamers in solution. The conformational restriction imposed by the tetrahydroisoquinoline ring system reduces the accessible χ₁ space of Phe from three rotameric states to a single gauche conformation, and the specific gauche enantiomer (gauche(−) for D-Tic, gauche(+) for L-Tic) is determined solely by the C3 absolute configuration [2]. In peptide design, this means that incorporating (R)-2-methyl-Tic orients the aromatic side chain in the opposite topological hemisphere relative to (S)-2-methyl-Tic, directly impacting the spatial relationship between the Tic aromatic ring and other pharmacophoric elements (e.g., the Tyr¹ phenol in opioid message domains) [3]. For procurement: the (R) and (S) enantiomers of N-methyl-Tic are not interchangeable conformational probes; they report on distinct receptor topographies and cannot be treated as equivalents in SAR studies.

Conformational analysis χ-space restriction Peptide topography D-Tic rotamer preference

The 2-Methyl Substituent on the Tetrahydroisoquinoline Scaffold Enhances MAO Inhibition by 15-Fold Over the Parent TIQ

Bembenek et al. systematically profiled a series of 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines as inhibitors of purified human monoamine oxidase A and B. Among the simple non-catecholic tetrahydroisoquinolines, 1,2,3,4-tetrahydroisoquinoline (TIQ) itself gave an apparent Kᵢ of 15 μM; its 2-methyl derivative (2-methyl-TIQ, the decarboxylated analog of the target compound's core scaffold) exhibited an apparent Kᵢ of 1 μM—a 15-fold enhancement in inhibitory potency attributable solely to N-methyl substitution [1]. The o-methylcorypalline comparator gave Kᵢ = 29 μM, confirming that the 2-methyl group is the dominant potency determinant among simple substitutions. Stereoselective competitive inhibition was observed, with the (R) enantiomer of all stereoisomers tested (including salsolinol, Kᵢ = 31 μM; salsolidine, Kᵢ = 6 μM; carnegine, Kᵢ = 2 μM) being the more active antipode [2]. While this evidence is derived from the decarboxylated 2-methyl-TIQ scaffold rather than the 3-carboxylic acid derivative, it establishes a class-level inference that the (R)-N-methyl-tetrahydroisoquinoline substructure present in the target compound is associated with enhanced MAO inhibitory activity relative to non-methylated and (S)-configured congeners.

Monoamine oxidase inhibition Tetrahydroisoquinoline alkaloids MAO-B selectivity Neuropharmacology

High-Impact Application Scenarios for (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Based on Quantitative Differentiation Evidence


Design of D-Tic-Containing Opioid Peptides Targeting Mu-Receptor Agonism with Defined Stereochemistry

Research groups developing opioid peptides where position-2 D-Tic stereochemistry is required to achieve mu-agonist or mixed mu/delta activity should exclusively procure the (R)-N-methyl-Tic enantiomer. As established by Schiller et al., the D-Tic² configuration in tetrapeptide scaffolds (e.g., H-Tyr-D-Tic-Phe-Phe-NH₂) produces potent mu-selective full agonism with enhanced intrinsic activity in the MVD assay, whereas the L-Tic² diastereomer yields delta-selective antagonism [1]. The N-methyl group simultaneously prevents diketopiperazine degradation during SPPS cleavage and subsequent bioassay incubation, a documented failure mode of non-methylated D-Tic peptides [2]. Programs aimed at developing peripherally restricted mu-agonists for pain management, or mixed mu-agonist/delta-antagonist profiles for reduced tolerance liability, should specify CAS 1292911-17-1 rather than the (S) enantiomer (CAS 936213-74-0) or racemate (CAS 54329-54-3).

Synthesis of Degradation-Resistant Dmt-Tic Dipeptide Pharmacophores for Tritiation and Long-Term Pharmacological Studies

The Dmt-Tic dipeptide pharmacophore (H-Dmt-Tic-OH) exhibits extraordinary δ-receptor affinity (Kᵢδ = 0.022 nM) but is susceptible to spontaneous DKP cyclization, which progressively eliminates binding activity during storage and tritiation procedures [3]. Salvadori et al. demonstrated that replacing H-Dmt-Tic-OH with N,N(Me)₂-Dmt-Tic-OH (synthesized from an N-methyl-Tic building block) eliminates DKP formation entirely while retaining high δ affinity (Kᵢδ = 0.12 nM) and dramatically improving δ antagonism (pA₂ = 9.4 vs. 8.2 for the parent) [4]. The target compound provides a mono-N-methylated Tic core suitable for constructing both mono- and di-N-methyl Dmt-Tic analogs via sequential SPPS coupling. Radioligand programs requiring [³H]-labeled δ-selective antagonists—where specific radioactivity values of 44.67 Ci/mmol ([³H]Dmt-Tic-OH) and 59.88 Ci/mmol ([³H]N,N(Me)₂-Dmt-Tic-OH) have been reported—should source the N-methyl building block to ensure tracer stability over the multi-week shelf life of tritiated probes [5].

Conformational Scanning of Receptor Topography Using Enantiomeric Pairs of N-Methyl-Tic

For medicinal chemistry programs employing topographic design principles (where the spatial presentation of an aromatic side chain is systematically varied to map receptor binding pockets), the (R)-N-methyl-Tic and (S)-N-methyl-Tic enantiomers constitute a matched pair of conformational probes. D-Tic ((R) configuration) locks the aromatic ring in the gauche(−) hemisphere, while L-Tic ((S) configuration) locks it in the gauche(+) hemisphere [6]. This is fundamentally distinct from scanning with phenylalanine, which freely interconverts among three rotameric states and provides only averaged topographic information. The N-methyl group on the target compound additionally constrains the peptide bond cis/trans equilibrium: 2D NMR studies on model tripeptides containing N-substituted amino acids at position 2 demonstrated that L-Tyr-L-AA-(L/D)-Phe sequences shift the cis/trans ratio to 80–100% more cis form compared to D-Tyr-L-AA-(L/D)-Phe sequences [7]. By procuring both enantiomers of N-methyl-Tic, research groups can systematically interrogate the stereochemical requirements of any receptor that recognizes an aromatic residue at position 2 of a peptide ligand, generating interpretable SAR maps rather than averaged conformational readouts.

Neuropharmacology of Tetrahydroisoquinoline-Derived MAO Inhibitors with Carboxylic Acid Handles for Conjugation

The 2-methyl-TIQ substructure present in the target compound is associated with a 15-fold enhancement in MAO inhibitory potency relative to the unsubstituted TIQ scaffold (apparent Kᵢ = 1 μM vs. 15 μM) [8]. The (R) absolute configuration is additionally favored, as stereoselective competitive inhibition has been documented across the TIQ alkaloid series with the (R) enantiomer consistently more potent [9]. The presence of the 3-carboxylic acid functionality distinguishes this compound from simple TIQ alkaloids: it enables amide bond formation for peptide conjugation, biotinylation for target identification studies, or immobilization on affinity chromatography resins. Researchers investigating the role of endogenous TIQ neurotoxins in Parkinson's disease pathogenesis—where N-methyl-TIQ derivatives are implicated in mitochondrial Complex I inhibition—can utilize this building block to prepare probe molecules with defined (R) stereochemistry, avoiding the confounding effects of racemic or (S)-configured material on neuronal cell-based assay readouts.

Quote Request

Request a Quote for (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.